

In-Depth Technical Guide to the Chemical Properties of PD 123319 Ditrifluoroacetate

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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

Cat. No.: B15571983

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Abstract

PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. Its unique pharmacological profile makes it an invaluable tool in cardiovascular research and drug development for exploring the physiological and pathophysiological roles of the AT2 receptor. This technical guide provides a comprehensive overview of the chemical properties of **PD 123319 ditrifluoroacetate**, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Core Chemical Properties

PD 123319 ditrifluoroacetate is a synthetic, optically active small molecule. The ditrifluoroacetate salt form enhances its solubility and stability for research applications.

Physicochemical Data

A summary of the key physicochemical properties of **PD 123319 ditrifluoroacetate** is presented in Table 1. This data is essential for the accurate preparation of stock solutions, experimental design, and interpretation of results.

Property	Value
Chemical Name	(6S)-1-[[4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate
Molecular Formula	C ₃₁ H ₃₂ N ₄ O ₃ · 2(C ₂ HF ₃ O ₂)
Molecular Weight	736.66 g/mol
CAS Number	136676-91-0
Appearance	White to off-white solid
Purity	≥98% (as determined by HPLC)
Solubility	Soluble in water (≥36 mg/mL), DMSO, and ethanol.[1]
Storage Conditions	Store at -20°C in a dry, dark place.

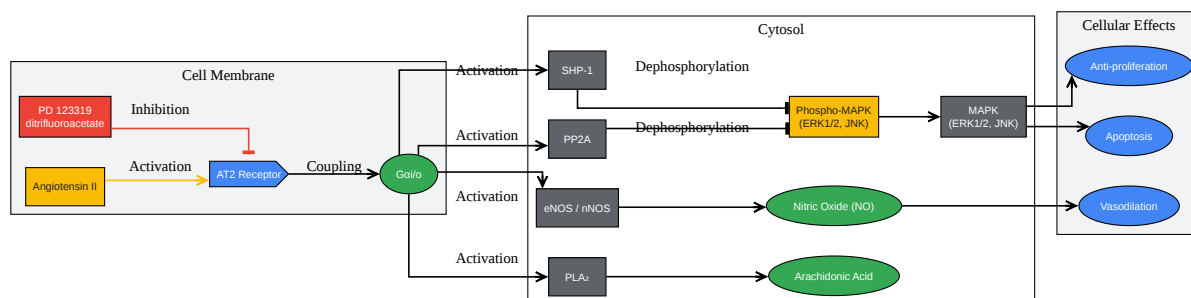
Note: pKa and melting point data for **PD 123319 ditrifluoroacetate** are not readily available in the public domain.

Biological Activity and Mechanism of Action

PD 123319 is a potent and selective antagonist of the angiotensin II AT2 receptor, with a reported IC₅₀ of 34 nM.[1] It exhibits high selectivity for the AT2 receptor over the AT1 receptor. The mechanism of action involves the competitive inhibition of angiotensin II binding to the AT2 receptor, thereby blocking the downstream signaling pathways activated by this receptor.

AT2 Receptor Signaling Pathway

The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade that often counteracts the effects of the AT1 receptor. PD 123319, by blocking this interaction, allows for the specific investigation of AT2 receptor-mediated effects.



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Caption: AT2 Receptor Signaling Pathway and Inhibition by PD 123319.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline methodologies for key experiments involving **PD 123319 ditrifluoroacetate**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **PD 123319 ditrifluoroacetate** is typically assessed using reverse-phase HPLC.

Objective: To determine the purity of a sample of **PD 123319 ditrifluoroacetate**.

Materials:

- **PD 123319 ditrifluoroacetate** sample

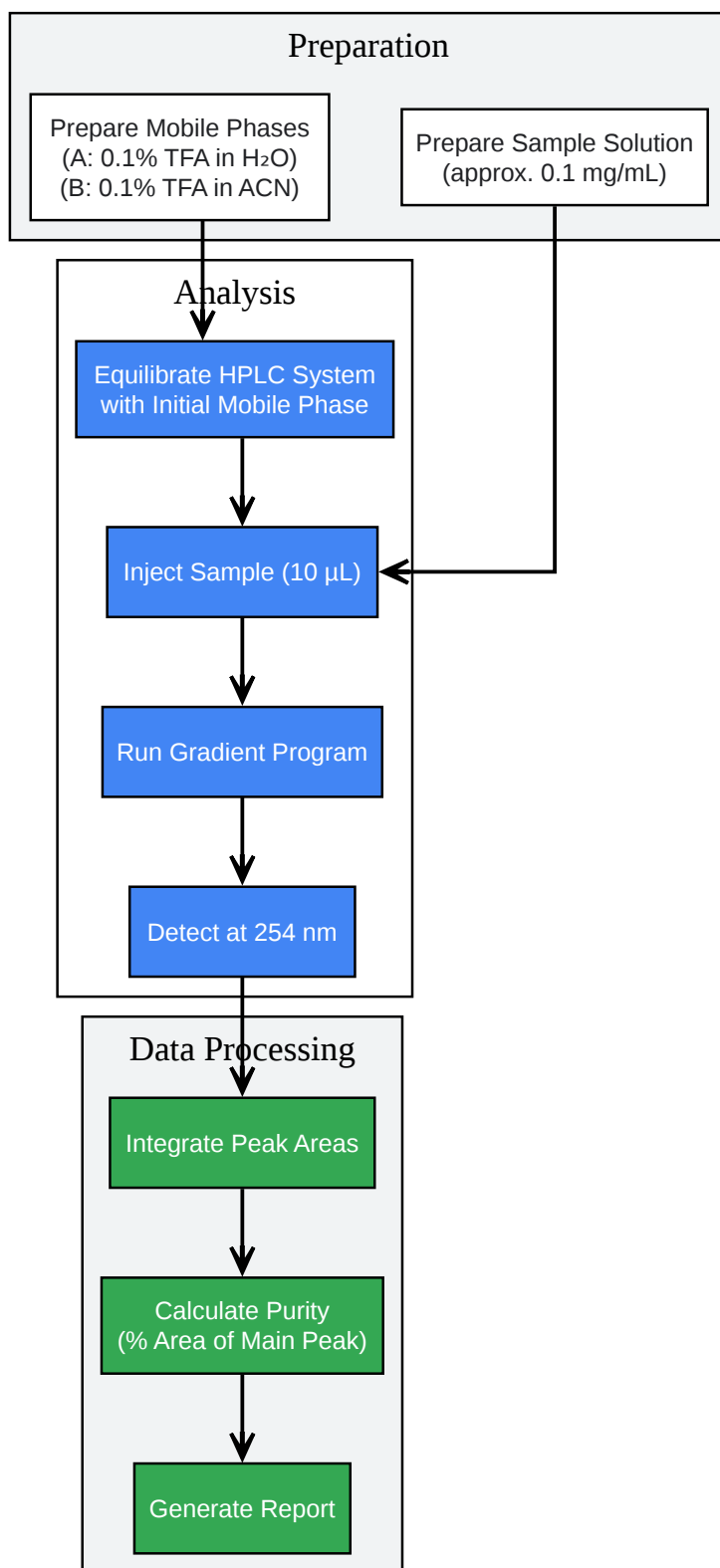
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA) or other suitable buffer salts
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC system with UV detector

Method:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Preparation:
 - Prepare a stock solution of **PD 123319 ditrifluoroacetate** in a suitable solvent (e.g., 50:50 acetonitrile/water) at a concentration of 1 mg/mL.
 - Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
- HPLC Conditions:
 - Column: C18 reverse-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detection Wavelength: 254 nm
 - Gradient:
 - 0-20 min: 20-80% Mobile Phase B

- 20-25 min: 80% Mobile Phase B
- 25-30 min: 80-20% Mobile Phase B
- 30-35 min: 20% Mobile Phase B
- Data Analysis:
 - Integrate the peak areas of all components in the chromatogram.
 - Calculate the purity as the percentage of the main peak area relative to the total peak area.

Experimental Workflow for HPLC Purity Analysis



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Caption: A typical workflow for determining the purity of PD 123319.

Competitive Radioligand Binding Assay for IC₅₀ Determination

This assay is used to determine the concentration of **PD 123319 ditrifluoroacetate** that inhibits 50% of the specific binding of a radiolabeled ligand to the AT2 receptor.

Objective: To determine the IC₅₀ value of **PD 123319 ditrifluoroacetate** at the AT2 receptor.

Materials:

- Cell membranes expressing the human AT2 receptor
- Radioligand (e.g., ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II)
- **PD 123319 ditrifluoroacetate**
- Unlabeled Angiotensin II (for non-specific binding determination)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Method:

- Reaction Setup:
 - In a 96-well plate, add the following to each well:
 - 50 µL of binding buffer
 - 25 µL of radioligand at a fixed concentration (typically at its K_d value)

- 25 µL of varying concentrations of **PD 123319 ditrifluoroacetate** (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled Angiotensin II (for non-specific binding).
- 100 µL of cell membrane preparation.
- Incubation:
 - Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
- Filtration:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
 - Wash the filters three times with ice-cold wash buffer.
- Counting:
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **PD 123319 ditrifluoroacetate** concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

Solubility Assessment

A simple and effective method to assess the solubility of **PD 123319 ditrifluoroacetate** is the shake-flask method.

Objective: To determine the aqueous solubility of **PD 123319 ditrifluoroacetate**.

Materials:

- **PD 123319 ditrifluoroacetate**
- Purified water (or buffer of choice)
- Vials with screw caps
- Orbital shaker
- Centrifuge
- HPLC system or UV-Vis spectrophotometer

Method:

- Add an excess amount of **PD 123319 ditrifluoroacetate** to a known volume of water in a vial.
- Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter.
- Determine the concentration of the dissolved **PD 123319 ditrifluoroacetate** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Conclusion

PD 123319 ditrifluoroacetate is a critical pharmacological tool for the investigation of the renin-angiotensin system. A thorough understanding of its chemical properties and the application of robust experimental protocols are paramount for generating high-quality, reproducible data. This guide provides a foundational resource for researchers working with this important compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
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